molecular formula C18H15ClN4O2S B11061535 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11061535
M. Wt: 386.9 g/mol
InChI Key: JBYYFDGZCGLKDU-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the oxadiazole ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H15ClN4O2S/c1-9-7-11(8-24-2)13-14(20)15(26-18(13)21-9)17-23-22-16(25-17)10-3-5-12(19)6-4-10/h3-7H,8,20H2,1-2H3

InChI Key

JBYYFDGZCGLKDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NN=C(O3)C4=CC=C(C=C4)Cl)N)COC

Origin of Product

United States

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